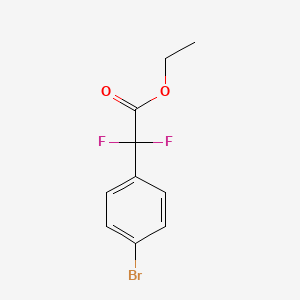

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate

描述

属性

IUPAC Name |

ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGCVZGUQPOVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673117 | |

| Record name | Ethyl (4-bromophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004305-97-8 | |

| Record name | Ethyl (4-bromophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate has various applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand the role of brominated compounds in biological systems.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

作用机制

The mechanism by which Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoro group can enhance the compound's binding affinity and selectivity towards these targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Table 1: Key Structural and Functional Differences

| Compound Name | CAS No. | Molecular Formula | Substituent Position | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | 1004305-97-8 | C₁₀H₉BrF₂O₂ | Para-bromo | Br, F (α,α-difluoro) |

| Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate | 1180536-37-1 | C₁₀H₉BrF₂O₂ | Ortho-bromo | Br, F (α,α-difluoro) |

| Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | 135334-14-4 | C₁₀H₉ClF₂O₂ | Meta-chloro | Cl, F (α,α-difluoro) |

| Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate | 854778-10-2 | C₁₁H₉F₂NO₂ | Para-cyano | CN, F (α,α-difluoro) |

| Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate | 1215206-21-5 | C₁₀H₈Cl₂F₂O₂ | 2,5-Dichloro | Cl (two positions), F |

Key Observations :

- Substituent Position : The para-bromo group in the target compound enhances steric accessibility for further functionalization compared to ortho-substituted analogs (e.g., 1180536-37-1), which may exhibit steric hindrance .

- Halogen Effects: Bromine (Br) in the para position provides stronger electron-withdrawing effects compared to chlorine (Cl) or cyano (CN) groups, influencing reactivity in cross-coupling reactions. For example, brominated derivatives are more reactive in Suzuki-Miyaura couplings than chlorinated analogs .

- Electronic Modulation : The α,α-difluoroacetate moiety increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. This effect is amplified in the presence of electron-withdrawing substituents like CN (854778-10-2) .

Table 2: Comparative Reactivity in Key Reactions

Insights :

- The para-bromo derivative (1004305-97-8) exhibits superior yields in metal-catalyzed cross-couplings due to optimal halogen positioning for oxidative addition .

- Meta-substituted analogs (e.g., 135334-14-4) show reduced reactivity in photoredox reactions compared to para-substituted derivatives, likely due to electronic deactivation .

Physicochemical Properties

- Lipophilicity: LogP values (calculated) range from 2.8 (para-bromo) to 3.2 (para-cyano), with fluorinated esters generally exhibiting higher membrane permeability than non-fluorinated analogs .

- Thermal Stability: Differential scanning calorimetry (DSC) studies indicate that α,α-difluoroacetates decompose at ~200°C, whereas non-fluorinated analogs (e.g., ethyl 2-(4-fluorophenyl)acetate) decompose at lower temperatures (~150°C) .

生物活性

Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₉BrF₂O₂ and a molecular weight of 279.08 g/mol. The presence of both bromine and difluoro groups in its structure enhances its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The difluoro group is known to enhance binding affinity and selectivity towards specific receptors or enzymes, potentially modulating biochemical pathways. This compound may act as a probe in biological studies, helping to elucidate the roles of brominated compounds in cellular processes.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects:

- GABA Receptor Modulation : A related compound (TG41) demonstrated that derivatives enhance the binding of gamma-aminobutyric acid (GABA) to GABA(A) receptors, suggesting potential anxiolytic or anesthetic properties .

- Cytotoxicity : Studies have shown that halogenated compounds can exhibit cytotoxic effects on various cell lines, although specific data on this compound remains limited.

Case Studies

- GABA Receptor Interaction :

- Synthetic Applications :

Comparative Analysis

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Key Differences |

|---|---|

| Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | Contains chlorine instead of bromine; different reactivity. |

| Ethyl 2-(4-bromophenyl)-2-fluoroacetate | Contains only one fluorine atom; altered chemical properties. |

| Ethyl 2-(4-bromophenyl)-1H-4-imidazolecarboxylate | Exhibits different pharmacological profiles; acts on GABA receptors differently. |

准备方法

Preparation via Copper-Mediated Coupling of Ethyl 2-bromo-2,2-difluoroacetate with 4-Bromoiodobenzene

One of the most documented and efficient methods involves the copper-mediated coupling reaction between ethyl 2-bromo-2,2-difluoroacetate and 4-bromoiodobenzene under inert atmosphere conditions:

-

- Ethyl 2-bromo-2,2-difluoroacetate (50 mmol)

- 4-Bromoiodobenzene (50 mmol)

- Activated copper powder (130 mmol)

- Solvent: Dimethyl sulfoxide (DMSO), 120 mL

- Temperature: 60 °C

- Reaction time: 12 hours

- Atmosphere: Nitrogen (N2)

Procedure:

The reactants are combined in DMSO with activated copper powder and stirred at 60 °C under nitrogen for 12 hours. After completion, the mixture is quenched with ice and saturated ammonium chloride solution, followed by extraction with diethyl ether. The organic layer is washed with saturated ammonium chloride and sodium chloride solutions, dried over magnesium sulfate, and concentrated by evaporation. The product is purified by distillation.Outcome:

This method yields ethyl 2-(4-bromophenyl)-2,2-difluoroacetate with moderate to good yields, typically in the range of 30-40% depending on precise conditions and purification.

Preparation via Aldehyde Condensation with Ethyl Difluoroacetate

Another approach involves the condensation of p-bromobenzaldehyde with ethyl difluoroacetate under reflux conditions:

-

- Ethyl difluoroacetate (12.0 mmol) added dropwise

- p-Bromobenzaldehyde (10.0 mmol)

- Temperature: 55 °C during addition, then reflux for 2 hours

- Post-reaction pH adjustment to 4-6 with dilute hydrochloric acid

- Extraction with ethyl acetate, washing, drying, and solvent removal

Procedure:

Ethyl difluoroacetate is slowly added to a reaction mixture maintained at 55 °C, followed by addition of p-bromobenzaldehyde. The mixture is heated to reflux for 2 hours. After cooling, the pH is adjusted, and the product is extracted and purified.Outcome:

This method produces 3-(4'-bromophenyl)-2,2'-difluoro-3-hydroxypropionic acid ethyl ester as a yellow oily intermediate with a yield of approximately 60.1%. This intermediate can be further processed to the target compound.

Preparation via Acid Chloride Intermediate and Subsequent Esterification

A third method involves the preparation of the acid chloride derivative of 2-bromo-2,2-difluoroacetic acid, followed by esterification with ethanol:

-

- 2-Bromo-2,2-difluoroacetic acid (5.00 mmol)

- Oxalyl chloride (1.10 equiv.)

- Catalytic DMF

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature for 2 hours

- Esterification with ethanol and triethylamine at 0 °C to room temperature for 6 hours

Procedure:

The acid is converted to its acid chloride by reaction with oxalyl chloride and catalytic DMF in DCM. After stirring, the acid chloride is reacted with ethanol and triethylamine to form the ethyl ester. The product is extracted, washed, dried, and purified by silica gel chromatography.Outcome:

This method allows for the preparation of ethyl 2-bromo-2,2-difluoroacetate, which can be further functionalized to the 4-bromophenyl derivative by coupling reactions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Copper-mediated coupling | Ethyl 2-bromo-2,2-difluoroacetate + 4-bromoiodobenzene | Cu powder, DMSO, 60 °C, 12 h, N2 atmosphere | ~30-40 | Moderate yield, requires inert atmosphere |

| Aldehyde condensation | p-Bromobenzaldehyde + Ethyl difluoroacetate | 55 °C addition, reflux 2 h, acid workup | 60.1 (intermediate) | Produces hydroxypropionic acid ester intermediate |

| Acid chloride esterification | 2-Bromo-2,2-difluoroacetic acid + EtOH | Oxalyl chloride, DMF, DCM, TEA, 0 °C to RT | Not specified | Requires purification by chromatography |

Research Findings and Notes

The copper-mediated coupling approach is widely used for direct introduction of the 4-bromophenyl group onto the difluoroacetate moiety, leveraging the reactivity of activated copper powder in DMSO.

The aldehyde condensation method offers a relatively straightforward route with moderate yield and mild conditions, producing an intermediate that can be further transformed into the target ester.

The acid chloride intermediate route is versatile for preparing various esters and amides of 2-bromo-2,2-difluoroacetic acid, allowing subsequent functionalization steps to obtain the desired this compound.

Purification techniques commonly involve extraction, washing with brine or ammonium chloride solutions, drying over anhydrous salts, and chromatographic methods or distillation to achieve high purity.

常见问题

Q. What are the optimal synthetic routes for Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves palladium-catalyzed difluoroalkylation of aryl boronic acids or nucleophilic substitution reactions. For example, a method using ethyl 2-(4-bromophenyl)acetate as a precursor achieved a 51% yield under transition-metal catalysis . Optimization strategies include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency with bromodifluoroacetate derivatives .

- Solvent systems : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and reduce side-product formation .

- Temperature control : Reactions performed at 60–80°C balance reactivity and stability of the difluoroacetate moiety .

Q. How can spectroscopic techniques (NMR, X-ray diffraction) confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and the ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- X-ray crystallography : Bond lengths (e.g., C–F = 1.36 Å, C–Br = 1.89 Å) and dihedral angles between the phenyl and acetate groups validate stereoelectronic properties .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Highly soluble in dichloromethane, THF, and DMSO; limited solubility in water (<0.1 mg/mL) .

- Stability : Degrades under prolonged UV exposure or basic conditions (pH > 10) due to hydrolysis of the ester group. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitution and cross-coupling reactions?

The bromine atom acts as a leaving group in SN2 reactions, while the difluoroacetate moiety participates in radical pathways. For example:

- Palladium-catalyzed coupling : A single electron transfer (SET) mechanism facilitates aryl–CF₂ bond formation, as observed in reactions with aryl boronic acids .

- Radical intermediates : EPR studies suggest bromine abstraction generates carbon-centered radicals, enabling C–C bond formation under blue LED irradiation .

Q. How can contradictory data in catalytic cross-coupling reactions involving this compound be resolved?

Discrepancies in yield or selectivity often arise from:

- Catalyst poisoning : Trace moisture or oxygen deactivates palladium catalysts. Rigorous degassing (3× N₂ cycles) improves reproducibility .

- Substrate electronic effects : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring reduce reactivity; computational DFT studies guide substituent selection .

Q. What role does this compound play in synthesizing fluorinated bioactive molecules?

It serves as a key intermediate in:

Q. How does the compound’s electronic profile influence reactivity in transition metal-catalyzed reactions?

- Electron-deficient aryl rings : The 4-bromo substituent directs electrophilic aromatic substitution to the para position, favoring regioselective coupling .

- Fluorine’s inductive effect : The –CF₂ group withdraws electron density, stabilizing transition states in Suzuki–Miyaura couplings .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。